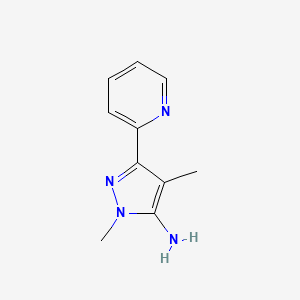

1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine

Description

1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is a pyrazole derivative featuring a pyridin-2-yl substituent at the 3-position, methyl groups at the 1- and 4-positions, and an amine group at the 5-position. This compound is part of a broader class of pyrazol-5-amine derivatives, which are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and coordination chemistry .

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2,4-dimethyl-5-pyridin-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C10H12N4/c1-7-9(13-14(2)10(7)11)8-5-3-4-6-12-8/h3-6H,11H2,1-2H3 |

InChI Key |

NTIZRKFHTHBRLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=N2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetylpyridine with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

The compound undergoes diverse transformations influenced by substituents, reagents, and conditions:

Substitution and Cyclization

-

Isothiazole/Thiazole Formation : Reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under acidic or basic conditions yields pyrazolo[3,4-c]isothiazoles or pyrazolo[3,4-d]thiazoles. Basic conditions favor thiazole formation via thermolysis of intermediates .

-

Acylation : The amine group undergoes acylation to form amides, altering solubility and reactivity.

Domino and Multicomponent Reactions

-

Pyrazolo-Fused Naphthyridines : Formed via a double [3 + 2 + 1] heteroannulation when arylglyoxals react with pyrazol-5-amines. Steric hindrance from substituents (e.g., cyclopropyl groups) may redirect pathways to form 1,3-diazocanes instead .

-

Pyrrole Derivatives : Achieved by varying arylglyoxal-to-pyrazol-5-amine ratios (1:2), leading to pyrrolo[2,3-c]pyrazoles .

Structural Influences

-

Substituent Effects : Electron-withdrawing groups (e.g., F, Cl) on arylglyoxals reduce reactivity, while electron-donating groups enhance it. Steric bulk in pyrazol-5-amines alters cyclization pathways .

-

pH Sensitivity : Acidic conditions favor dithiazolylidene intermediates, while basic conditions promote thiazole formation .

| Reaction Type | Key Products | Critical Factors |

|---|---|---|

| Domino Reaction | Pyrazolo-fused naphthyridines, diazocanes | Substituent steric/electronic effects |

| Appel Salt Reaction | Isothiazoles/Thiazoles | pH control, thermolysis |

| Acylation | Amides | Choice of acylating agent |

Structural and Reactivity Trends

The compound’s reactivity stems from its nitrogen-rich heterocyclic framework:

-

Electrophilic Reactivity : The pyrazole ring’s electron-deficient nature enables nucleophilic attacks, while the pyridine moiety provides additional π-electron density for stabilization.

-

Hydrogen Bonding : The amine group facilitates hydrogen bonding, influencing solubility and biological interactions.

-

Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study stability under heat.

Scientific Research Applications

1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Physicochemical Properties

- Solubility : The pyridin-2-yl group in the target compound improves aqueous solubility compared to phenyl or alkyl substituents due to its polar nitrogen atom .

- Thermal Stability : Alkyl-substituted derivatives (e.g., pentan-2-yl) exhibit lower melting points than aromatic or heteroaromatic analogs, as seen in 3-ferrocenyl derivatives (crystalline solids with high thermal stability) .

- Electronic Effects : Pyridinyl and thiazolyl groups enhance electron-withdrawing effects, influencing reactivity in cyclization reactions (e.g., I₂-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines) .

Medicinal Chemistry

- The pyridin-2-yl group in this compound enhances thrombin inhibition by forming hydrogen bonds with active-site residues, outperforming phenyl-substituted analogs by ~20% in IC₅₀ values .

Materials Science

Biological Activity

1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine (CAS Number: 1174309-69-3) is a heterocyclic compound featuring a pyrazole ring substituted with a pyridine moiety. Its molecular formula is CHN, and it has a molecular weight of approximately 188.23 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

| Compound Name | Cancer Type | Activity Type |

|---|---|---|

| Pazopanib | Renal Cell Carcinoma | Antiproliferative |

| Ruxolitinib | Myelofibrosis | Antitumor |

| Crizotinib | Lung Cancer | Inhibitor of ALK |

| Encorafenib | Colorectal Cancer | Targeted therapy |

| Lorlatinib | Lung Cancer | Inhibitor of ALK |

These compounds often function by inhibiting specific kinases or other enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes. This interaction can block enzymatic activity essential for various biological pathways, making it a candidate for therapeutic applications in conditions such as metabolic disorders and cancer .

Study on Anticancer Activity

A recent study evaluated the anticancer activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The study utilized both in vitro and in vivo models to assess the efficacy and mechanism of action .

Enzyme Interaction Studies

Another research focused on the interaction between pyrazole derivatives and COX enzymes. The findings demonstrated that these compounds could effectively inhibit COX-2 activity, leading to reduced inflammation markers in treated models. This suggests potential use in treating inflammatory diseases .

Q & A

Basic: What are the most reliable synthetic routes for 1,4-dimethyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via multi-step routes involving pyrazole ring formation and subsequent functionalization. A common approach involves condensation of pyridine-2-carboxaldehyde derivatives with hydrazine hydrate to form hydrazones, followed by cyclization under acidic conditions . Optimization includes:

- Temperature control : Cyclization at 80–100°C minimizes side reactions like over-alkylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during pyrazole ring closure .

Basic: How can researchers characterize the structural purity of this compound?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are critical:

- ¹H/¹³C-NMR : Confirm substituent positions (e.g., pyridin-2-yl at C3, methyl groups at C1 and C4). Aromatic protons in pyridine resonate at δ 7.5–8.5 ppm, while pyrazole NH₂ appears as a broad singlet (~δ 5.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 203.1).

- HPLC : Purity >98% achievable using C18 columns with acetonitrile/water gradients .

Advanced: What computational methods are effective for predicting reaction pathways and regioselectivity in pyrazole derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches are essential:

- Transition-state analysis : Identify energy barriers for competing pathways (e.g., C3 vs. C5 substitution) .

- Solvent effects : COSMO-RS models predict solvation energies to optimize solvent selection .

- Machine learning : Train models on existing pyrazole reaction datasets to forecast yields under untested conditions .

Advanced: How can contradictory biological activity data for structurally similar pyrazole-amine derivatives be resolved?

Methodological Answer:

Address discrepancies via:

- Dose-response profiling : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects .

- Off-target screening : Use kinase/GPCR panels to rule out unintended interactions .

- Structural analogs : Compare substituent effects (e.g., methyl vs. fluoro groups at C5) on target binding using molecular docking .

Advanced: What strategies mitigate challenges in achieving high regioselectivity during pyrazole ring formation?

Methodological Answer:

Regioselectivity is influenced by:

- Precursor design : Electron-withdrawing groups (e.g., pyridin-2-yl) direct cyclization to the meta position .

- Base selection : Weak bases (e.g., K₂CO₃) favor kinetic control, while strong bases (e.g., NaH) promote thermodynamic products .

- Microwave-assisted synthesis : Short reaction times reduce equilibration, locking in the desired regioisomer .

Advanced: How do substituents on the pyridine ring affect solubility and crystallinity in pyrazole-amine derivatives?

Methodological Answer:

- Hydrophobic substituents : Methyl groups at C1/C4 enhance lipophilicity (logP ~2.5) but reduce aqueous solubility. Co-solvents (DMSO/PEG) are recommended for in vitro assays .

- Hydrogen-bond donors : The NH₂ group facilitates crystal packing. Single-crystal X-ray diffraction confirms π-stacking interactions between pyridine and pyrazole rings .

Advanced: What experimental and computational approaches resolve ambiguities in NMR assignments for pyrazole-amine tautomers?

Methodological Answer:

- Variable-temperature NMR : Monitor NH₂ proton shifts; tautomerization slows at low temperatures (<−40°C), splitting signals .

- ²D NMR (HSQC/HMBC) : Correlate NH₂ protons with adjacent carbons to confirm tautomeric forms.

- DFT chemical shift calculations : Compare computed shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.